Benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester
Overview
Description
Benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester is a specialized organic compound characterized by its unique chemical structure. This compound is a derivative of benzoic acid, featuring a butoxy group at the 4-position, a fluoro group at the 2-position, and a cyano-3-fluorophenyl ester group. Its distinct molecular arrangement makes it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester typically involves multi-step organic reactions. One common approach is the esterification of 4-butoxy-2-fluorobenzoic acid with 4-cyano-3-fluorophenol under acidic conditions. The reaction is often carried out using a strong acid catalyst, such as sulfuric acid, and requires precise temperature control to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate signaling pathways, or bind to receptors to elicit a physiological effect.
Comparison with Similar Compounds
Benzoic acid, 4-butoxy-2-fluoro-, 4-cyano-3-fluorophenyl ester is unique due to its specific combination of functional groups. Similar compounds include:
Benzoic acid, 4-butoxy-2-fluoro-: This compound lacks the cyano-3-fluorophenyl ester group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-cyano-3-fluorophenyl ester: This compound lacks the butoxy group, leading to variations in its physical and chemical characteristics.
Other fluorinated benzoic acid derivatives: These compounds may have different substituents on the benzene ring, affecting their behavior and applications.
Properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-butoxy-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c1-2-3-8-23-13-6-7-15(17(20)9-13)18(22)24-14-5-4-12(11-21)16(19)10-14/h4-7,9-10H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKYDWUQVGDJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728933 | |
Record name | 4-Cyano-3-fluorophenyl 4-butoxy-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-75-4 | |
Record name | 4-Cyano-3-fluorophenyl 4-butoxy-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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